![molecular formula C19H22O2 B12613867 1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene CAS No. 918624-72-3](/img/structure/B12613867.png)
1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are often used as catalysts in various chemical processes. This compound, in particular, is characterized by its high reactivity due to the presence of the tert-butylperoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the formation of the desired product. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols or ethers.
Substitution: The tert-butylperoxy group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out at elevated temperatures to facilitate the transfer of oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to break the peroxide bond.
Substitution: Reagents such as halogens or organometallic compounds are used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions can produce alcohols or ethers.
Aplicaciones Científicas De Investigación
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: The compound is studied for its potential use in oxidative stress research, as it can generate reactive oxygen species.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to release active oxygen species.
Industry: It is used in the production of plastics, rubbers, and other materials that require controlled polymerization processes.
Mecanismo De Acción
The mechanism by which 1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene exerts its effects involves the generation of free radicals. The peroxide bond is relatively weak and can be cleaved under thermal or photochemical conditions to produce free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide with similar reactivity and applications.
tert-Butyl hydroperoxide: A simpler peroxide that is often used as a starting material for the synthesis of more complex peroxides.
Uniqueness
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene is unique due to its specific structure, which allows for a high degree of reactivity and versatility in various chemical processes. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymerization and oxidation reactions.
Propiedades
Número CAS |
918624-72-3 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(1-tert-butylperoxy-3-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C19H22O2/c1-19(2,3)21-20-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-15,18H,1-3H3 |
Clave InChI |
PLRVVVNWAKDVLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
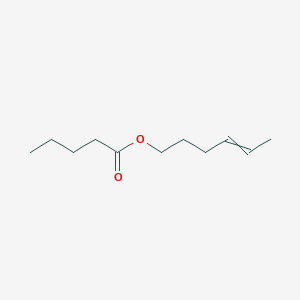
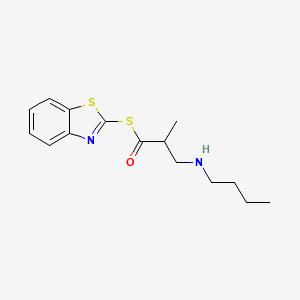
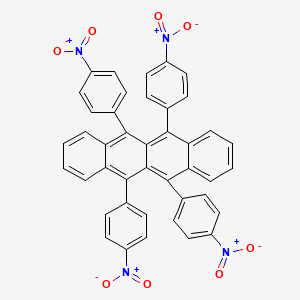
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
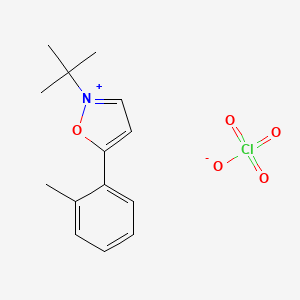
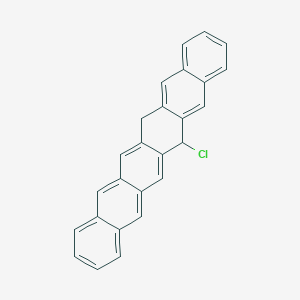

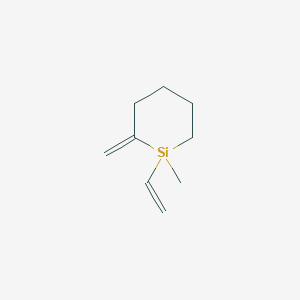
![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)
